

Application Note: Protocol for Assessing GSK2798745 Target Engagement Ex Vivo

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Compound of Interest

Compound Name:	GSK2798745
CAS No.:	1419609-94-1
Cat. No.:	B607803

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Audience: Researchers, scientists, and drug development professionals.

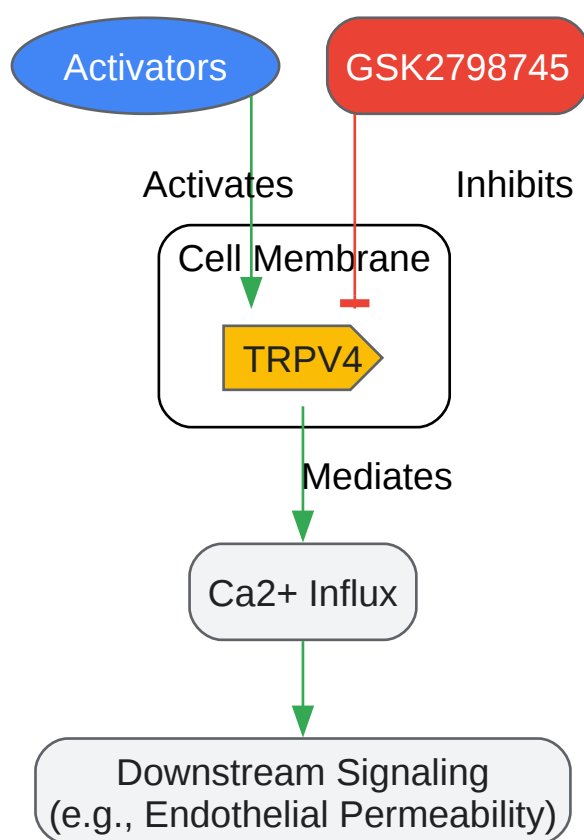
Introduction

GSK2798745 is a potent, selective, and orally active inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] TRPV4 is a cation channel that facilitates the influx of Ca²⁺ across the plasma membrane and can be activated by various stimuli, including heat, physical stress, and small molecules.[4] The inhibition of TRPV4 is a therapeutic strategy being explored for conditions such as pulmonary edema associated with congestive heart failure.[5] **GSK2798745** has demonstrated efficacy in preclinical models of pulmonary edema and has been progressed to clinical trials.

Accurate measurement of target engagement is critical in drug development to establish a clear relationship between drug exposure, target modulation, and pharmacological response. This document provides a detailed protocol for assessing the ex vivo target engagement of **GSK2798745** by measuring its effect on TRPV4-mediated cellular responses. The primary method described is a whole blood-based endothelial cell impedance assay, which serves as a functional readout of TRPV4 inhibition.

Signaling Pathway of TRPV4

TRPV4 is a non-selective cation channel that, upon activation, leads to an influx of calcium ions (Ca^{2+}). This increase in intracellular Ca^{2+} can trigger a variety of downstream signaling events, including modulation of endothelial cell barrier function. In the context of pulmonary edema, TRPV4 activation in pulmonary capillary endothelial cells is thought to increase vascular permeability. **GSK2798745** acts by blocking this channel, thereby preventing the influx of Ca^{2+} and subsequent downstream effects.



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Figure 1: Simplified signaling pathway of TRPV4 inhibition by **GSK2798745**.

Quantitative Data Summary

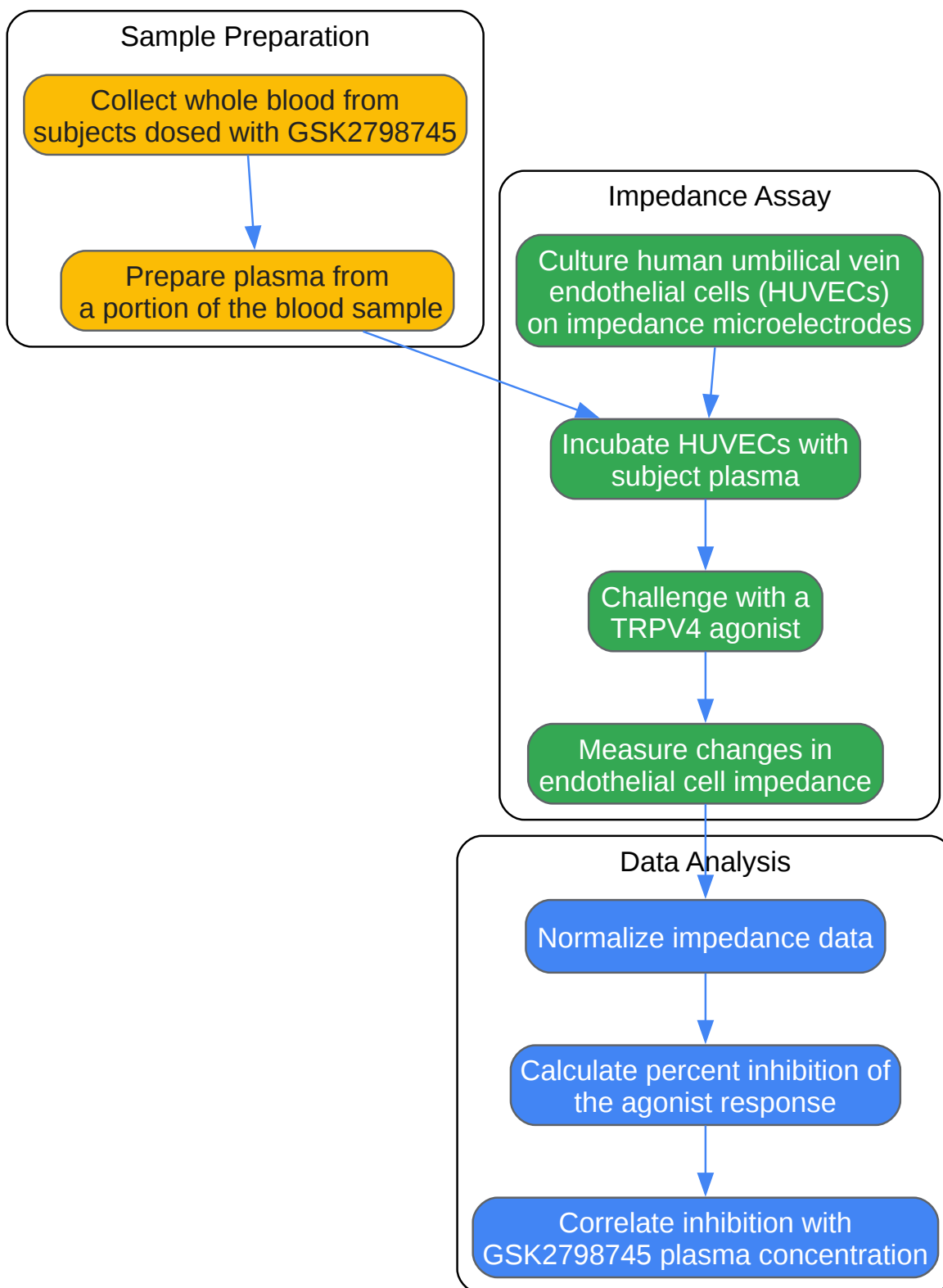
The potency of **GSK2798745** has been determined in various assay formats. The following table summarizes key quantitative data for **GSK2798745**.

Parameter	Species	Assay System	Value	Reference
IC ₅₀	Human	hTRPV4 expressing cells	1.8 nM	
IC ₅₀	Rat	rTRPV4 expressing cells	1.6 nM	
IC ₅₀	Human	FLIPR HEK cellular assay	≤ 10 nM (Target)	
Half-life	Human	In vivo study	~13 hours	

Experimental Protocol: Ex Vivo Target Engagement Assessment

This protocol details a human whole blood-based endothelial cell impedance assay to assess the target engagement of **GSK2798745**. This functional assay measures the ability of **GSK2798745** present in ex vivo blood samples to inhibit TRPV4 agonist-induced changes in endothelial cell barrier function, which is measured as a change in electrical impedance.

Experimental Workflow



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References

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- [5. hra.nhs.uk \[hra.nhs.uk\]](https://www.hra.nhs.uk)
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